3-Amino-6-fluoro-2-methylphenol
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Overview
Description
3-Amino-6-fluoro-2-methylphenol is a chemical compound with the molecular formula C7H8FNO. It is a substituted phenol, characterized by the presence of an amino group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-methylphenol (o-cresol) followed by reduction and fluorination. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by fluorination. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: The compound can participate in substitution reactions, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of different substituted phenols or other aromatic compounds .
Scientific Research Applications
3-Amino-6-fluoro-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylphenol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
6-Fluoro-2-methylphenol:
2-Methylphenol (o-Cresol): The parent compound without the amino and fluorine substitutions.
Uniqueness
3-Amino-6-fluoro-2-methylphenol is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-6-fluoro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHCQRWDOCLXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784742-57-9 |
Source
|
Record name | 3-amino-6-fluoro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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